molecular formula C9H7BrN2O3S3 B2676874 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1021079-53-7

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2676874
CAS No.: 1021079-53-7
M. Wt: 367.25
InChI Key: LAULFNQIRSFGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a brominated thiophene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with a thiazole derivative under appropriate reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromothiophene-2-sulfonamide
  • 5-bromo-2-thiophenecarboxaldehyde
  • 5-bromothiophene-2-sulfonyl chloride

Uniqueness

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both a brominated thiophene ring and a thiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3S3/c10-6-1-2-8(17-6)18(14,15)5-7(13)12-9-11-3-4-16-9/h1-4H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULFNQIRSFGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.